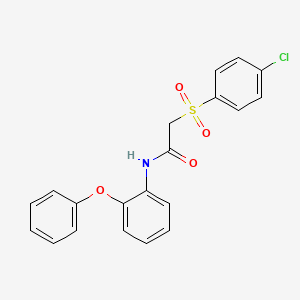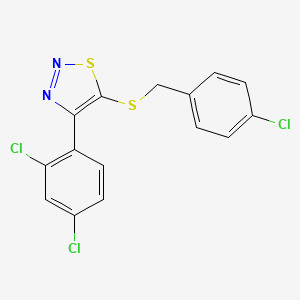![molecular formula C22H16ClN3O3S B2996524 3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1261011-42-0](/img/no-structure.png)
3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H16ClN3O3S and its molecular weight is 437.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Evaluation
A study described the synthesis of substituted thieno[2,3-d]pyrimidines, which included steps such as cyclization and nucleophilic substitution to obtain various derivatives. These synthesized compounds were characterized and evaluated for their antibacterial properties, demonstrating the potential of thieno[2,3-d]pyrimidines in medicinal chemistry and drug design (More et al., 2013).
Photochromic and Fluorescent Properties
Another study focused on the synthesis of indol-3-yl-substituted maleimides, including derivatives of thieno[2,3-d]pyrimidines, showcasing their photochromic and fluorescent properties. These compounds displayed fluorescence and, upon UV irradiation, underwent transformations, highlighting their potential in developing materials with photoresponsive characteristics (Shepelenko et al., 2017).
Heterocyclic System Construction
Research on the construction of penta- and hexacyclic heterocyclic systems through cascade reactions involving thieno[3,2-d]pyrimidine derivatives has been reported. This work emphasizes the versatility of thieno[3,2-d]pyrimidine scaffolds in creating complex heterocyclic structures, relevant in the development of new pharmaceuticals and materials (Dotsenko et al., 2012).
Crystal Structure Analysis
A detailed crystallographic analysis of 5-(4-chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione and related compounds was performed, illustrating the utility of thieno[3,2-d]pyrimidine derivatives in studying molecular interactions and structure-function relationships in solid-state chemistry (Low et al., 2004).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core followed by the introduction of the 3-chlorophenyl and 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl substituents.", "Starting Materials": [ "2-aminothiophene", "ethyl acetoacetate", "chloroacetyl chloride", "3-chloroaniline", "2,3-dihydro-1H-indole", "phosphorus oxychloride", "sodium hydroxide", "sodium bicarbonate", "potassium carbonate", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(2-oxoethyl)thiophene-3-carboxylate by reacting 2-aminothiophene with ethyl acetoacetate in the presence of acetic acid and ethanol.", "Step 2: Synthesis of ethyl 2-(2-chloroacetyl)thiophene-3-carboxylate by reacting ethyl 2-(2-oxoethyl)thiophene-3-carboxylate with chloroacetyl chloride in the presence of triethylamine.", "Step 3: Synthesis of 2-(2-chloroacetyl)thiophene-3-carboxylic acid by hydrolyzing ethyl 2-(2-chloroacetyl)thiophene-3-carboxylate with sodium hydroxide.", "Step 4: Synthesis of 2-(2-chloroacetyl)thiophene-3-carboxylic acid chloride by reacting 2-(2-chloroacetyl)thiophene-3-carboxylic acid with phosphorus oxychloride.", "Step 5: Synthesis of 2-(2-chloroacetyl)thiophene-3-carboxylic acid hydrazide by reacting 2-(2-chloroacetyl)thiophene-3-carboxylic acid chloride with hydrazine hydrate.", "Step 6: Synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-(2-chloroacetyl)thiophene-3-carboxylate by reacting 2-(2-chloroacetyl)thiophene-3-carboxylic acid hydrazide with 2,3-dihydro-1H-indole and acetic acid.", "Step 7: Synthesis of 3-(3-chlorophenyl)-1-(2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-(2-chloroacetyl)thiophene-3-carboxylate with 3-chloroaniline and potassium carbonate in the presence of dimethylformamide and diethyl ether." ] } | |
CAS-Nummer |
1261011-42-0 |
Molekularformel |
C22H16ClN3O3S |
Molekulargewicht |
437.9 |
IUPAC-Name |
3-(3-chlorophenyl)-1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16ClN3O3S/c23-15-5-3-6-16(12-15)26-21(28)20-18(9-11-30-20)25(22(26)29)13-19(27)24-10-8-14-4-1-2-7-17(14)24/h1-7,9,11-12H,8,10,13H2 |
InChI-Schlüssel |
LIAFAHOYIHKRKZ-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)Cl)SC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



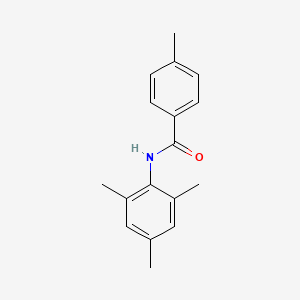
![2,4-Dichloro-1-[[2-(4-chlorophenyl)sulfanylphenyl]methylsulfanylmethyl]benzene](/img/structure/B2996442.png)
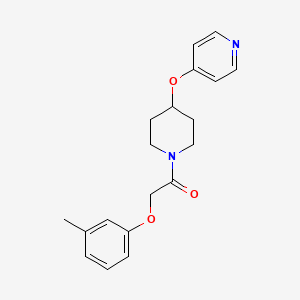


![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride](/img/structure/B2996451.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2996453.png)
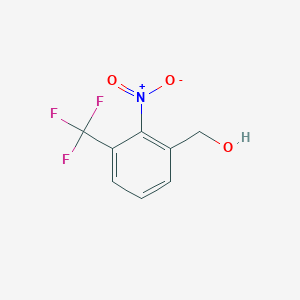
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2996459.png)
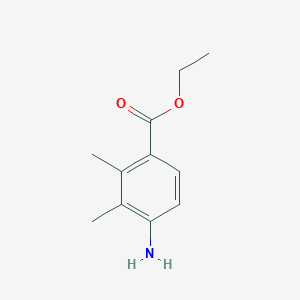
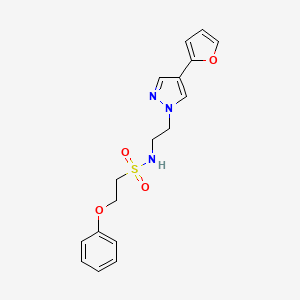
![2-Chloro-N-[2-[(2,5-dimethylthiophen-3-yl)sulfonylamino]ethyl]propanamide](/img/structure/B2996462.png)
